molecular formula C5H6N2OS B3361878 N-(thiazol-2-ylmethyl)formamide CAS No. 93714-84-2

N-(thiazol-2-ylmethyl)formamide

Cat. No.: B3361878
CAS No.: 93714-84-2
M. Wt: 142.18 g/mol
InChI Key: LJGKVMKTRVZWHP-UHFFFAOYSA-N
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Description

N-(thiazol-2-ylmethyl)formamide is an organic compound that features a thiazole ring attached to a formamide group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-ylmethyl)formamide typically involves the reaction of thiazole derivatives with formamide or its equivalents. One common method is the reaction of thiazole-2-carboxaldehyde with formamide under mild conditions . Another approach involves the use of thiazole-2-methylamine, which is reacted with formic acid or formic acid derivatives to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-ylmethyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

N-(thiazol-2-ylmethyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiazol-2-ylmethyl)formamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects . The formamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiazol-2-ylmethyl)formamide is unique due to its specific combination of a thiazole ring and a formamide group, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and a broad spectrum of applications in various fields .

Properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c8-4-6-3-5-7-1-2-9-5/h1-2,4H,3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGKVMKTRVZWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628900
Record name N-[(1,3-Thiazol-2-yl)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93714-84-2
Record name N-[(1,3-Thiazol-2-yl)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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